1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

Medicinal Chemistry PI3K/mTOR Inhibition Chalcone Synthesis

1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a key synthetic intermediate in the 4,6-dimorpholino-1,3,5-triazine class, a privileged scaffold for dual PI3K/mTOR kinase inhibitors. The free base (MW 384.44, logP 3.17) serves as the direct precursor to a series of chalcone derivatives with documented anticancer activity against multiple cell lines.

Molecular Formula C19H25ClN6O3
Molecular Weight 420.9
CAS No. 1216464-52-6
Cat. No. B2989456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
CAS1216464-52-6
Molecular FormulaC19H25ClN6O3
Molecular Weight420.9
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
InChIInChI=1S/C19H24N6O3.ClH/c1-14(26)15-2-4-16(5-3-15)20-17-21-18(24-6-10-27-11-7-24)23-19(22-17)25-8-12-28-13-9-25;/h2-5H,6-13H2,1H3,(H,20,21,22,23);1H
InChIKeyKFDFFWVPSMBQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride (CAS 1216464-52-6) – PI3K/mTOR Pathway Intermediate


1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a key synthetic intermediate in the 4,6-dimorpholino-1,3,5-triazine class, a privileged scaffold for dual PI3K/mTOR kinase inhibitors [1]. The free base (MW 384.44, logP 3.17) serves as the direct precursor to a series of chalcone derivatives with documented anticancer activity against multiple cell lines . The hydrochloride salt (MW 420.9) is offered to improve handling, solubility, and long-term stability in research workflows.

Why 1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride Cannot Be Replaced by Other Triazine Intermediates


The 4,6-dimorpholino-1,3,5-triazine core is not universally interchangeable. The bismorpholine substitution pattern is critical for preventing oxidative metabolic failure of the monomorpholine group during drug metabolism, a distinct advantage documented for this scaffold [1]. The specific 4-acetylphenylamino substituent at the 2-position provides the ketone handle necessary for Claisen-Schmidt condensation to generate chalcone libraries, a reactivity profile absent in other common intermediates such as ZSTK474 (benzimidazole-substituted) or simple aniline derivatives. Generic substitution with a different 2-position building block would fundamentally alter the downstream SAR and synthetic trajectory.

Quantitative Differentiation Evidence for 1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride Procurement


Synthetic Utility: Direct Precursor to Validated Anticancer Chalcone Series

This compound (as the free base, compound 4) is the common intermediate for synthesizing a library of 18 chalcone derivatives (6a–6r). Among these, compound 6a (unsubstituted phenyl chalcone) demonstrated selective antiproliferative activity against SW620 colon cancer cells with an IC50 of 9.42 μM [1]. In contrast, the alternative starting material 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline lacks the ketone functionality required for chalcone formation. The free base has a calculated logP of 3.17 and a topological polar surface area of 97.36 Ų, placing it within favorable drug-like chemical space for further derivatization .

Medicinal Chemistry PI3K/mTOR Inhibition Chalcone Synthesis

Scaffold Advantage: Bismorpholine Substituent Reduces Metabolic Oxidative Inactivation

The 4,6-dimorpholino-1,3,5-triazine scaffold has a documented advantage over monomorpholine-substituted triazine analogs: the unique bismorpholine group effectively prevents the failure of the monomorpholine group due to oxidation during drug metabolism, while the remaining morpholine group maintains target engagement [1]. Although direct comparative metabolic stability data for this specific hydrochloride salt are not publicly available, this class-level advantage is a key design rationale for selecting dimorpholino-triazine intermediates over monomorpholino or non-morpholino alternatives such as the 4,6-dimethoxy- or 4,6-dipiperidino-triazine series evaluated as MAO inhibitors [2].

Drug Metabolism PI3K Inhibitor Design Structure-Activity Relationship

Improved Handling: Hydrochloride Salt Form vs. Free Base

The hydrochloride salt (MW 420.9, formula C19H25ClN6O3) is expected to offer superior aqueous solubility and solid-state stability compared to the free base (MW 384.44). Salt formation is a well-established strategy to improve the handling properties of weakly basic triazine derivatives. While specific solubility data for this compound are not publicly disclosed, the hydrochloride salt form typically provides advantages in dissolution rate and hygroscopicity management, which are critical for reproducible biological assay preparation and long-term storage.

Pre-formulation Solid-State Chemistry Solubility Enhancement

Recommended Application Scenarios for 1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride


Synthesis of Targeted Chalcone Libraries for PI3K/mTOR SAR Studies

This compound serves as the essential ketone-bearing intermediate for Claisen-Schmidt condensation with diverse aldehydes to generate focused chalcone libraries. The resulting derivatives (e.g., 6a–6r) have demonstrated selective antiproliferative activity against colon (SW620), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values as low as 8.71 μM for the pyridyl derivative 6o, comparable to cisplatin (IC50 6.82 μM) on SW620 [1].

Comparator Tool Compound for Bismorpholine-Triazine Scaffold Optimization

The compound can be used as a baseline intermediate for scaffold-hopping exercises comparing dimorpholino-triazine analogs against monomorpholino, dipiperidino, or dimethoxy variants. The bismorpholine substitution is critical for preventing metabolic oxidation, a class-level advantage that can be exploited to design metabolically robust PI3K/mTOR inhibitors [1].

Pre-formulation Development and Salt Screening Studies

The hydrochloride salt form provides a starting point for pre-formulation studies evaluating the impact of counterion selection on solubility, dissolution rate, and solid-state stability. This is particularly relevant for programs aiming to advance dimorpholino-triazine leads into in vivo pharmacokinetic studies, where adequate aqueous solubility is required .

Quote Request

Request a Quote for 1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.